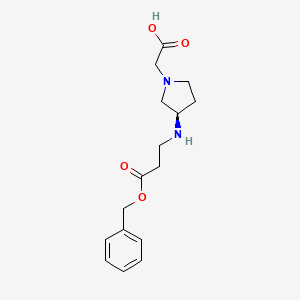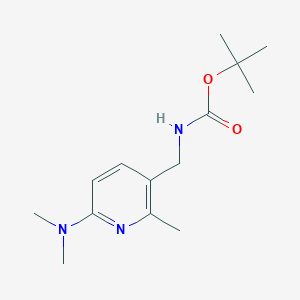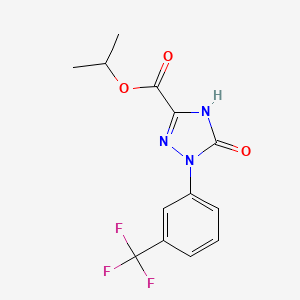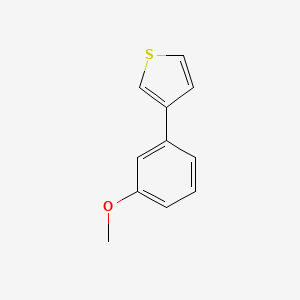
3-(3-Methoxyphenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)thiophene, also known as 3-methoxythieno[3,2-b]thiophene, belongs to the class of heterocyclic compounds. It features a five-membered ring containing a sulfur atom at position 1. The chemical formula is C5H6S, and its molecular weight is 98.17 g/mol . Thiophene derivatives have gained significant attention in medicinal chemistry due to their therapeutic properties and versatile applications.
Preparation Methods
Synthetic Routes:
- One synthetic approach involves diazo coupling of diazonium salts of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, or 3-amino-1H-pyrazol-5(4H)-one .
- Other methods may exist, but this diazo coupling route is commonly employed.
Industrial Production:
- Information on industrial-scale production methods for 3-(3-Methoxyphenyl)thiophene is limited. research efforts continue to optimize synthetic processes.
Chemical Reactions Analysis
3-(3-Methoxyphenyl)thiophene can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., Grignard reagents) play crucial roles.
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
3-(3-Methoxyphenyl)thiophene finds applications in:
Medicinal Chemistry: It exhibits anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and anti-fungal properties.
Material Science: Its derivatives are used in organic electronics and optoelectronic devices.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets and signaling pathways. Detailed mechanisms require further research.
Comparison with Similar Compounds
- While 3-(3-Methoxyphenyl)thiophene is unique, it shares features with other thiophene derivatives.
- Similar Compounds: Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Properties
Molecular Formula |
C11H10OS |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H10OS/c1-12-11-4-2-3-9(7-11)10-5-6-13-8-10/h2-8H,1H3 |
InChI Key |
BYNUPSAMMFHRBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


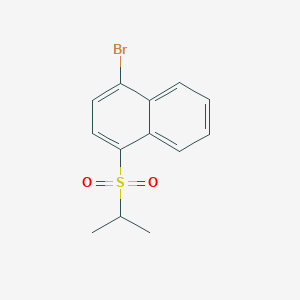
![1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12999437.png)
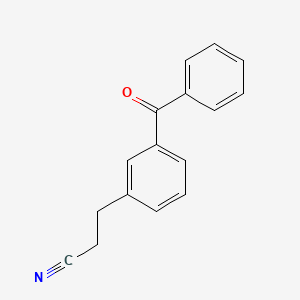
![1-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12999445.png)
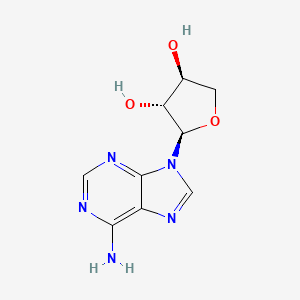
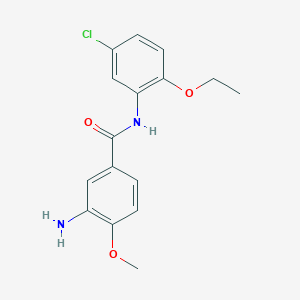
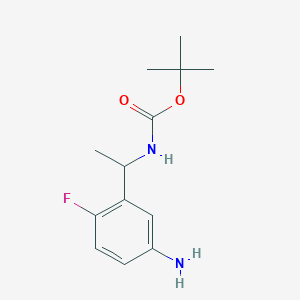
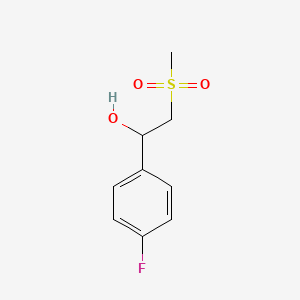

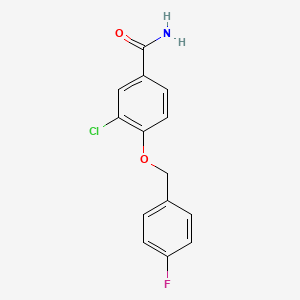
![1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12999486.png)
